molecular formula C26H25N3O2 B14995401 2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

Cat. No.: B14995401
M. Wt: 411.5 g/mol
InChI Key: VFYNKEFTKZSTNQ-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylacetic acid with isopropylamine to form the corresponding amide. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid under dehydrating conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenylacetamide: Lacks the oxadiazole ring, making it less versatile in chemical reactions.

    3-phenyl-1,2,4-oxadiazole: Does not have the diphenylacetamide moiety, limiting its biological activity.

Uniqueness

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer both chemical versatility and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C26H25N3O2/c1-19(2)29(18-23-27-25(28-31-23)22-16-10-5-11-17-22)26(30)24(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,19,24H,18H2,1-2H3

InChI Key

VFYNKEFTKZSTNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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